![molecular formula C31H60NaO8P B15285937 sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the use of protective groups to ensure selective esterification and phosphorylation at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes, often using automated systems to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Esterification: Involves the use of alcohols and acid catalysts.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glycerol and myristic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model system for studying lipid interactions and membrane dynamics.
Biology: Employed in the study of bacterial membrane structures and functions.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of liposomes and other lipid-based delivery systems.
Mecanismo De Acción
The compound exerts its effects by integrating into lipid bilayers, mimicking the natural phospholipids found in bacterial membranes. This integration affects membrane fluidity and permeability, influencing various cellular processes. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
Comparison: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is unique due to its specific fatty acid composition (myristic acid) and its anionic nature. This makes it particularly useful for mimicking gram-positive bacterial membranes, whereas other similar compounds may have different fatty acid chains or functional groups, leading to variations in their physical and chemical properties .
Propiedades
Fórmula molecular |
C31H60NaO8P |
|---|---|
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
sodium;2,3-di(tetradecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1 |
Clave InChI |
UBSPGYHFNIKQIP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


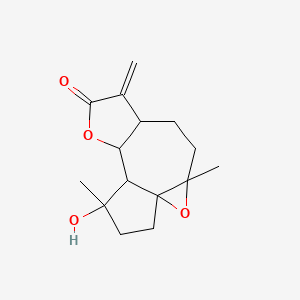
![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
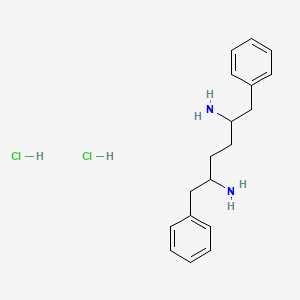
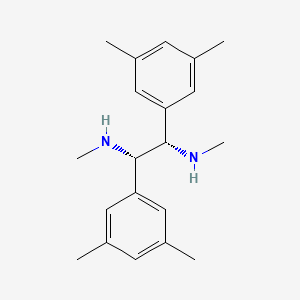

![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)
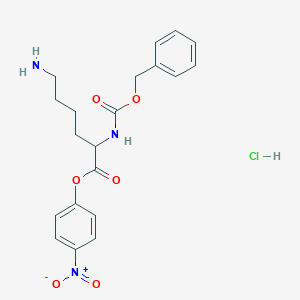
![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
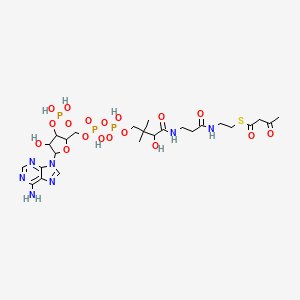
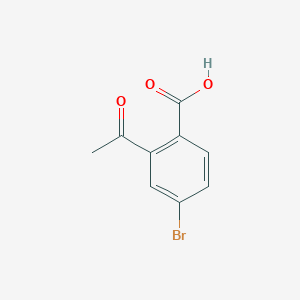
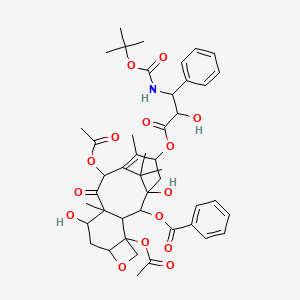
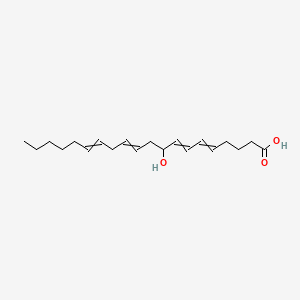
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
